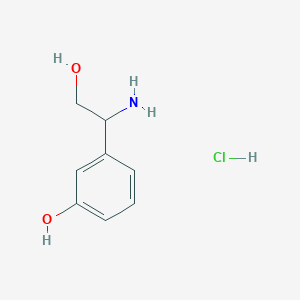

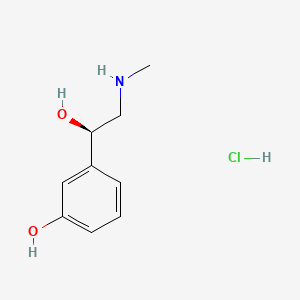

3-(1-Amino-2-hydroxyethyl)phenol hydrochloride

Description

BenchChem offers high-quality 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-amino-2-hydroxyethyl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-2-1-3-7(11)4-6;/h1-4,8,10-11H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUADLLHIHCGJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(1-Amino-2-hydroxyethyl)phenol hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride

A Foreword for the Research Professional

In the landscape of pharmaceutical development, the journey from a candidate molecule to a viable drug substance is paved with rigorous characterization. The physical properties of an Active Pharmaceutical Ingredient (API) are not mere data points; they are the fundamental parameters that dictate its stability, bioavailability, and manufacturability. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the essential physical properties of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (CAS No. 146812-68-2).

As a Senior Application Scientist, my objective extends beyond simple data presentation. This document is structured to provide a causal understanding—the "why" behind the "how"—of analytical methodologies. We will explore the core physical attributes of this compound, grounding our discussion in authoritative protocols and field-proven insights. The protocols herein are designed as self-validating systems, ensuring that the data you generate is not only accurate but also robust and reproducible.

Molecular Identity and Core Properties

3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is a phenylethanolamine derivative. Its structure, featuring a phenolic hydroxyl group, a secondary alcohol, and a primary amine (protonated as a hydrochloride salt), dictates its physicochemical behavior. Understanding this structure is paramount, as it predicts the compound's polarity, potential for hydrogen bonding, and its acidic/basic nature.

// Define the molecule structure mol [label=<

|

>];

// Add a caption caption [label="Fig. 1: Chemical Structure of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride", fontcolor="#5F6368", fontsize=10]; } . Caption: Fig. 1: Chemical Structure of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride

The hydrochloride salt form is typically chosen to enhance solubility and stability compared to the free base. The following table summarizes its fundamental identifiers and properties.

| Property | Value | Source |

| CAS Number | 146812-68-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₂ClNO₂ | [1][5] |

| Molecular Weight | 189.64 g/mol | [1][7] |

| IUPAC Name | 3-(1-amino-2-hydroxyethyl)phenol hydrochloride | [1] |

| Physical Form | Solid, crystalline powder (typical) | [7][8] |

| Purity | Typically ≥95% | [1][7] |

| Storage | 2-8°C, protect from light, store under inert gas | [7] |

Thermal Properties: Melting Point and Decomposition

The melting point of a crystalline solid is a critical indicator of its identity and purity. For a pharmaceutical compound, a sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities. Beyond simple melting point, thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a more complete picture of the compound's behavior upon heating.

Causality Behind Thermal Analysis

For a hydrochloride salt of a compound containing hydroxyl groups, TGA is crucial for identifying the presence of water (either surface-adsorbed or as part of a hydrate) and determining the onset temperature of thermal decomposition. DSC complements this by measuring the energy absorbed or released during these events, clearly defining the melting endotherm and any preceding or subsequent thermal events, such as desolvation or decomposition. This information is vital for establishing drying procedures during manufacturing and defining the upper-temperature limits for storage and handling.

Experimental Protocol: Melting Range Determination (USP <741> Method)

This protocol is based on the principles outlined in USP General Chapter <741> for a Class Ia substance.[9][10][11][12][13]

-

Sample Preparation: Gently pulverize the dry 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride sample to a fine powder.

-

Capillary Loading: Charge the powder into a capillary tube (0.8–1.2 mm internal diameter) to a packed column height of 2.5–3.5 mm.[11]

-

Apparatus Setup: Place the capillary in a calibrated melting point apparatus.

-

Heating Profile:

-

Set the initial heating rate to rise rapidly to a temperature approximately 5-10°C below the expected melting point.

-

At this point, reduce the heating rate to 1–2°C per minute to ensure thermal equilibrium.[11]

-

-

Observation and Reporting:

-

Record the temperature at which the column of the substance is observed to collapse against the side of the tube as the "onset" of melting.

-

Record the temperature at which the substance becomes completely liquid as the "clear point".

-

The melting range is the interval between the onset and the clear point.

-

Solubility Profile: A Key to Bioavailability

The solubility of an API is a cornerstone of drug development, directly influencing its dissolution rate and, consequently, its bioavailability. As a hydrochloride salt with multiple polar functional groups (two hydroxyls, one protonated amine), 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is expected to be highly soluble in aqueous media.[8] However, quantifying this solubility across different pH values and in relevant biorelevant media is essential.

Causality Behind Solubility Testing

The compound possesses two ionizable centers: a phenolic hydroxyl group (weakly acidic) and a primary amino group (basic). The hydrochloride salt form ensures that the amino group is protonated at neutral pH, enhancing aqueous solubility. However, as the pH of the medium changes, the ionization state of both the amino and phenolic groups will change, significantly impacting solubility. Determining the pH-solubility profile is therefore critical for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the standard shake-flask method, a gold standard for determining thermodynamic equilibrium solubility.[14]

-

System Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., purified water, pH 1.2 buffer, pH 6.8 buffer).

-

Addition of Solute: Add an excess amount of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride to each vial, ensuring a solid phase remains. This is critical to guarantee saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study should be conducted to validate this duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period. Carefully withdraw an aliquot of the supernatant, immediately filtering it through a 0.22 µm syringe filter to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Express the solubility in units such as mg/mL or mol/L.

Acidity Constants (pKa): Predicting In Vivo Behavior

The pKa values of the ionizable groups are fundamental parameters that govern the charge state of the molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and ability to permeate biological membranes.

-

Amino Group (R-NH₃⁺): The pKa of the protonated amine is expected to be in the range of 9-10. Below this pH, it will be predominantly in its charged, water-soluble cationic form.

-

Phenolic Group (Ar-OH): The pKa of the phenolic hydroxyl group is typically around 9-10.[15][16][17] Below this pH, it is in its neutral, less soluble form.

Experimental Protocol: Spectrophotometric pKa Determination

This method is ideal for compounds with a chromophore, like the phenol group, whose UV-Vis absorbance spectrum changes with ionization state.[16]

-

Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or acetonitrile if necessary, then dilute into the aqueous buffer.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer, creating a series of solutions with identical total drug concentration but varying pH.

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.

-

Data Analysis: Identify a wavelength where the absorbance difference between the ionized and non-ionized species is maximal. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

Hygroscopicity: A Critical Stability Parameter

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For crystalline APIs, especially salts, this is a critical parameter. Moisture uptake can lead to physical changes (deliquescence, crystal form changes) and chemical degradation.[18][19]

Causality and Measurement with Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified air.[20][21][22] A DVS experiment generates a moisture sorption-desorption isotherm, which provides invaluable information:

-

Hygroscopicity Classification: The amount of water absorbed at a specific relative humidity (RH), typically 80% RH at 25°C, allows for classification (e.g., non-hygroscopic, slightly hygroscopic).

-

Critical Humidity: It can identify the RH at which the material may undergo deliquescence (dissolving in absorbed water) or a phase transition to a hydrate form.[19]

-

Physical Stability: The shape of the isotherm and the presence of hysteresis (different sorption and desorption paths) can indicate irreversible physical changes.

Experimental Workflow: DVS Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-15 mg) onto the DVS sample pan.

-

Drying Step: The sample is first dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.

-

Sorption Phase: The RH is increased stepwise (e.g., in 10% increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates ( dm/dt < 0.002% per minute).

-

Desorption Phase: The RH is then decreased stepwise back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass is plotted against RH to generate the sorption-desorption isotherm.

Spectroscopic Profile

While specific spectra for this compound are not widely published, its structure allows for the prediction of key features based on the analysis of similar molecules like phenylephrine and other aminophenols.[14][23][24][25][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Expect complex signals in the aromatic region (~6.5-7.5 ppm) corresponding to the four protons on the substituted benzene ring.

-

Methine Proton (-CH(OH)-): A multiplet adjacent to the chiral center.

-

Methylene Protons (-CH₂OH): Signals corresponding to the hydroxymethyl group.

-

Amine and Hydroxyl Protons: Broad signals that are D₂O exchangeable.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm), including two carbons bonded to oxygen (C-OH and C-CH).

-

Aliphatic Carbons: Signals for the -CH(OH)- and -CH₂OH carbons.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.[23]

-

N-H Stretch: Peaks in the 3000-3300 cm⁻¹ region from the ammonium salt.

-

C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-O Stretch: Strong bands in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) positive mode, the expected molecular ion would correspond to the free base [M+H]⁺ at m/z 154.1. Key fragmentation patterns would likely involve the loss of water (H₂O) from the side chain and cleavage of the benzylic C-C bond.

Conclusion

The physical properties of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride are intrinsically linked to its chemical structure. Its nature as a polar, crystalline hydrochloride salt suggests good aqueous solubility but also a potential for hygroscopicity, which must be carefully managed. The presence of multiple ionizable functional groups makes its behavior highly dependent on pH. A thorough characterization, utilizing the authoritative methodologies outlined in this guide—including thermal analysis, solubility profiling, pKa determination, and dynamic vapor sorption—is not merely an academic exercise. It is a prerequisite for rational formulation design, effective process control, and ensuring the ultimate stability, safety, and efficacy of any potential drug product.

References

-

Kubinyi, H. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11499. Available from: [Link]

-

Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available from: [Link]

-

Yalçınkaya, İ., et al. (2012). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-10. Available from: [Link]

-

SK pharmteco. (n.d.). Dynamic Vapor Sorption. Available from: [Link]

-

Ferreira, M. J., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8758. Available from: [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Available from: [Link]

-

ProUmid. (n.d.). Pharmaceutical Industry Applications for Dynamic Vapor Sorption. Available from: [Link]

-

USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Available from: [Link]

-

Anton Paar GmbH. (2019). Water Vapor Sorption by Active Pharmaceutical Ingredients. AZoM.com. Available from: [Link]

-

Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available from: [Link]

-

Mettler-Toledo. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. Available from: [Link]

-

RxList. (2022). Aramine (Metaraminol): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284443, Phenylephrine Hydrochloride. Available from: [Link]

-

ResearchGate. (2016). Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients. Available from: [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Available from: [Link]

-

Gpatindia. (2020). METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16745125, (+)-Phenylephrine hydrochloride. Available from: [Link]

-

USP-NF. (n.d.). <741> Melting Range or Temperature. Abstract. Available from: [Link]

-

Deranged Physiology. (2021). Metaraminol. Available from: [Link]

-

Wikipedia. (n.d.). Phenylephrine. Available from: [Link]

-

ResearchGate. (2016). USP melting point reference standards: Evaluation of parameters that affect the melting point. Available from: [Link]

-

Midas Pharma. (n.d.). Phenylephrine hydrochloride API. Available from: [Link]

-

Wikipedia. (n.d.). Metaraminol. Available from: [Link]

-

ResearchGate. (2021). FTIR spectra of 4-aminophenol and Cu(II) complex. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC. Available from: [Link]

-

ResearchGate. (2019). FTIR spectrum for 3-aminophenol. Available from: [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Available from: [Link]

-

NIST. (n.d.). Phenylethanolamine. NIST Chemistry WebBook. Available from: [Link]

-

USP-NF. (n.d.). <651> Congealing Temperature. Abstract. Available from: [Link]

-

National Center for Biotechnology Information. (2014). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. PMC. Available from: [Link]

-

mzCloud. (n.d.). Phenylethanolamine. Available from: [Link]

-

Eurofins Discovery. (n.d.). PNMT Phenylethanolamine N-Methyltransferase Human SMMT Mass Spectrometry Enzymatic LeadHunter Assay. Available from: [Link]

-

MassBank. (n.d.). MSBNK-Keio_Univ-KO003739. Available from: [Link]

-

AbacipharmTech. (n.d.). 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride-146812-68-2. Product Page. Available from: [Link]

-

Modality Solutions. (n.d.). How to Use USP and ASTM to Evaluate Thermal Test Results. Available from: [Link]

-

USP-NF. (n.d.). <651> CONGEALING TEMPERATURE - 2025-10-01. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 153297213, 3-[Hydroxy(2-hydroxyethyl)amino]phenol. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55278984, (S)-3-(1-Amino-2-hydroxyethyl)phenol. Available from: [Link]

-

Wikipedia. (n.d.). Phenylethanolamine. Available from: [Link]

Sources

- 1. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermal analysis of some antidiabetic pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 146812-68-2 Cas No. | 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. 3-(1-amino-2-hydroxyethyl)phenol hydrochloride 95% | CAS: 146812-68-2 | AChemBlock [achemblock.com]

- 6. 146812-68-2|3-(1-Amino-2-hydroxyethyl)phenol hydrochloride|BLD Pharm [bldpharm.com]

- 7. uspbpep.com [uspbpep.com]

- 8. Phenylephrine | 59-42-7 [chemicalbook.com]

- 9. uspbpep.com [uspbpep.com]

- 10. researchgate.net [researchgate.net]

- 11. thinksrs.com [thinksrs.com]

- 12. â©741⪠Melting Range or Temperature [doi.usp.org]

- 13. researchgate.net [researchgate.net]

- 14. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ardena.com [ardena.com]

- 19. proUmid Pharma DVS Analysis | moisture behavior APIs [proumid.com]

- 20. skpharmteco.com [skpharmteco.com]

- 21. azonano.com [azonano.com]

- 22. ardena.com [ardena.com]

- 23. researchgate.net [researchgate.net]

- 24. 2-Aminophenol(95-55-6) IR Spectrum [chemicalbook.com]

- 25. 4-Aminophenol(123-30-8) IR Spectrum [m.chemicalbook.com]

- 26. researchgate.net [researchgate.net]

Chemical properties of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride

An In-depth Technical Guide to the Chemical Properties of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (CAS No: 146812-68-2). As a structural isomer of the well-known biogenic amine octopamine and a close analog of adrenergic neurotransmitters, this compound holds significant interest for researchers in medicinal chemistry, pharmacology, and drug development. This document details its physicochemical characteristics, spectroscopic profile, chemical stability, and recommended analytical methodologies. By synthesizing data from commercial suppliers and established scientific principles, this guide serves as an essential resource for scientists and professionals requiring a deep technical understanding of this molecule.

Introduction and Scientific Context

3-(1-Amino-2-hydroxyethyl)phenol hydrochloride belongs to the phenylethanolamine class of compounds, a structural backbone shared by many physiologically active molecules. Its core structure consists of a phenol ring substituted at the meta-position with a 1-amino-2-hydroxyethyl side chain.

This specific substitution pattern distinguishes it from its more widely studied isomers:

-

Octopamine: A biogenic monoamine where the hydroxyl group is at the para position. Octopamine acts as a key neurohormone and neurotransmitter in invertebrates and has weaker adrenergic activity in mammals.[1][2]

-

Norepinephrine: A critical catecholamine neurotransmitter in vertebrates, featuring hydroxyl groups at both the meta and para positions (a catechol moiety).[3][4]

The placement of the phenolic hydroxyl group at the meta-position is a critical determinant of the molecule's electronic properties and, consequently, its potential biological activity, particularly its interaction with adrenergic receptors. Understanding the chemical properties of this specific isomer is therefore crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents targeting adrenergic pathways.

Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both experimental and physiological environments. The hydrochloride salt form enhances stability and improves aqueous solubility, making it suitable for a wide range of research applications.[5]

General and Structural Properties

A summary of the key identifiers and structural details for 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is presented below.

| Property | Value | Source(s) |

| CAS Number | 146812-68-2 | [6][7][8] |

| Molecular Formula | C₈H₁₂ClNO₂ | [7][8] |

| Molecular Weight | 189.64 g/mol | [6][7][8] |

| IUPAC Name | 3-(1-amino-2-hydroxyethyl)phenol;hydrochloride | [7][9] |

| Synonym(s) | 3-(1-amino-2-hydroxyethyl)phenol hydrochloride | [6] |

| InChI Key | HUADLLHIHCGJGR-UHFFFAOYSA-N | [6][10] |

| SMILES | NC(CO)C1=CC(O)=CC=C1.[H]Cl | [7] |

Physical and Storage Properties

The physical state and solubility are critical for sample preparation, formulation, and administration.

| Property | Value | Source(s) |

| Physical Form | Solid; White to Yellow Solid | [6][10] |

| Purity | Typically ≥95-98% | [6][7][11] |

| Storage Conditions | 2-8°C or 4°C, under inert atmosphere, protect from light.[6][8][10] | |

| Solubility | The presence of polar hydroxyl and protonated amine groups suggests solubility in water and polar organic solvents like methanol and DMSO. |

Causality Insight: The recommended storage conditions—refrigeration, inert atmosphere, and protection from light—are mandated by the compound's structure. The phenol and secondary alcohol moieties are susceptible to oxidation, which can be accelerated by heat, light, and atmospheric oxygen. The hydrochloride salt form is generally more stable than the free base.

Chemical Reactivity and Stability

The reactivity of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is governed by its three primary functional groups: the primary amine, the secondary (benzylic) alcohol, and the phenolic alcohol.

-

Primary Amine (pKa ~9-10): This group is basic and readily protonated at physiological pH. It is the primary site for salt formation (e.g., with HCl) and can undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.

-

Phenolic Hydroxyl (pKa ~10): This acidic proton can be abstracted under basic conditions. The resulting phenoxide is a potent nucleophile. The phenol ring is susceptible to oxidation, potentially forming quinone-like structures, especially in the presence of trace metals or light.

-

Secondary Alcoholic Hydroxyl: This group can be oxidized to a ketone or participate in esterification and etherification reactions. Its position adjacent to the aromatic ring (benzylic position) enhances its reactivity.

Degradation Pathways: The primary degradation pathway is likely oxidation of the phenol ring. Interaction between the amine and other reactive species in a formulation could also lead to degradation products over time, a phenomenon observed in formulations containing similar phenylethanolamine structures.[12]

Analytical Methodologies

A robust analytical framework is essential for verifying the identity, purity, and stability of the compound.

Chromatographic Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride.

Rationale for Method Design:

-

Stationary Phase: A C18 reversed-phase column is ideal, as it provides sufficient hydrophobic retention for the phenyl ring while allowing for timely elution due to the compound's polar functional groups.

-

Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% formic or acetic acid in water) and an organic modifier (acetonitrile or methanol) is recommended. The acidic buffer protonates the primary amine, preventing peak tailing and ensuring sharp, symmetrical peaks.

-

Detection: The phenol chromophore allows for strong UV absorbance, typically around 270-280 nm, providing excellent sensitivity.

Step-by-Step HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

This method is analogous to standard analyses for amino acids and related compounds, which often rely on reversed-phase chromatography with pre- or post-column derivatization for enhanced detection.[13]

Spectroscopic Identification

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should reveal a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 154.1. High-resolution mass spectrometry can confirm the elemental composition.

-

¹H NMR Spectroscopy: The proton NMR spectrum (in D₂O or DMSO-d₆) will be characteristic. Expected signals include aromatic protons in the 6.5-7.5 ppm range, a methine proton (CH-OH) around 4.5-5.0 ppm, and methylene protons (CH₂-OH) adjacent to the hydroxyl group.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons (110-160 ppm) and the aliphatic side-chain carbons (50-80 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit broad O-H stretching bands (for both alcohol and phenol) around 3200-3500 cm⁻¹, N-H stretching from the ammonium salt, and C=C stretching from the aromatic ring around 1500-1600 cm⁻¹.

Comprehensive Analytical Workflow

A systematic workflow ensures the unambiguous identification and quality control of the compound.

Caption: A typical analytical workflow for the quality control and characterization of a chemical standard.

Biological Context and Potential Significance

While specific biological data for 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is not widely published, its structural similarity to known adrenergic agents allows for informed hypotheses about its potential interactions.

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine.[14] The binding of an agonist to these receptors typically initiates a downstream signaling cascade, often involving the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[3]

The key difference between this compound and norepinephrine is the lack of the para-hydroxyl group. This group is known to be critical for potent activity at most adrenergic receptor subtypes. Therefore, it can be hypothesized that 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride may act as a weak partial agonist or even an antagonist at these receptors. Its study is valuable for probing the specific role of the meta-hydroxyl group in receptor binding and activation.

Caption: Hypothesized signaling pathway via an adrenergic Gs-coupled receptor.

Safety and Handling

Based on supplier safety data sheets, 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is classified with the following hazards.[6][10][15]

-

Hazard Statements:

-

Precautionary Statements:

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this material. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is a valuable chemical entity for research in pharmacology and medicinal chemistry. Its well-defined structure, characterized by a unique meta-phenolic substitution, makes it an important tool for investigating adrenergic receptor structure-activity relationships. This guide has provided a detailed summary of its chemical properties, analytical methodologies for quality control, and its potential biological context. Adherence to the described analytical workflows and safety protocols will ensure its effective and safe use in a research setting.

References

- Cayman Chemical. (n.d.). * (±)-Norepinephrine (hydrochloride) (CAS 55-27-6)*. Retrieved from https://www.caymanchem.com/product/16725/norepinephrine-(hydrochloride)

- CymitQuimica. (n.d.). CAS 55-27-6: (±)-Norepinephrine hydrochloride. Retrieved from https://www.cymitquimica.com/cas/55-27-6

- Sigma-Aldrich. (n.d.). 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 146812-68-2. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987f3447

- ChemicalBook. (n.d.). DL-NORADRENALINE HYDROCHLORIDE | 55-27-6. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6711904.htm

- DrugBank. (2001). Norepinephrine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from https://go.drugbank.com/drugs/DB00368

- Selleck Chemicals. (n.d.). Norepinephrine hydrochloride Adrenergic Receptor agonist. Retrieved from https://www.selleckchem.com/products/norepinephrine-hydrochloride.html

- MedChemExpress. (n.d.). p-Octopamine hydrochloride) | Endogenous Metabolite. Retrieved from https://www.medchemexpress.com/octopamine-hydrochloride.html

- AChemBlock. (n.d.). 3-(1-amino-2-hydroxyethyl)phenol hydrochloride 95% | CAS: 146812-68-2. Retrieved from https://www.achemblock.com/products/S87644.html

- BLDpharm. (n.d.). 146812-68-2|3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. Retrieved from https://www.bldpharm.com/products/146812-68-2.html

- PubChem. (n.d.). 3-(2-Aminoethyl)phenol hydrochloride. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/77001

- BLDpharm. (n.d.). 2829279-56-1|(S)-3-(1-Aminoethyl)phenol hydrochloride. Retrieved from https://www.bldpharm.com/products/2829279-56-1.html

- Sigma-Aldrich. (n.d.). 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 146812-68-2. Retrieved from https://www.sigmaaldrich.com/US/en/product/mk/sy3h9a7bcce3

- Apollo Scientific. (n.d.). 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. Retrieved from https://www.apolloscientific.co.uk/cas/146812-68-2

- ChemScene. (n.d.). 1213134-55-4 | (s)-3-(1-Amino-2-hydroxyethyl)phenol. Retrieved from https://www.chemscene.com/products/cas-1213134-55-4.html

- Sigma-Aldrich. (n.d.). (S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. Retrieved from https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h9a7bcce3

- MedKoo Biosciences. (n.d.). Octopamine HCl | CAS#770-05-8 | amine neurotransmitter. Retrieved from https://www.medkoo.com/products/3297

- LKT Labs. (n.d.). Octopamine Hydrochloride. Retrieved from https://www.lktlabs.com/products/Octopamine-Hydrochloride-1239

- Synthera. (2025). Octopamine Hydrochloride CAS 770-05-8: Properties, Applications, and Market Insights. Retrieved from https://www.synthera.jp/octopamine-hydrochloride

- CymitQuimica. (n.d.). CAS 770-05-8: (±)-Octopamine hydrochloride. Retrieved from https://www.cymitquimica.com/cas/770-05-8

- Journal of Pharmaceutical and Biomedical Analysis. (2009). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from https://www.researchgate.

- Sigma-Aldrich. (n.d.). 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 146812-68-2. Retrieved from https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99c9e2d7

- Sigma-Aldrich. (n.d.). 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 146812-68-2. Retrieved from https://www.sigmaaldrich.com/US/en/product/bld/bl3h1f1cd4a7

- AbacipharmTech. (n.d.). 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride-146812-68-2. Retrieved from https://www.abacipharmatech.com/product/3-(1-amino-2-hydroxyethyl)phenol-hydrochloride-146812-68-2/

- Fujifilm Wako Pure Chemical Corporation. (n.d.). 1391355-48-8・(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. Retrieved from https://labchem-wako.fujifilm.com/us/product/1391355-48-8.html

- PubChem. (n.d.). 3-[Hydroxy(2-hydroxyethyl)amino]phenol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/153297213

- Pharmaffiliates. (n.d.). CAS No : 2415-09-0 | Product Name : 3-(1-Hydroxyethyl)phenol. Retrieved from https://www.

- Sigma-Aldrich. (n.d.). 3-(2-Amino-1-hydroxyethyl)phenol 15308-34-6. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/cds003884

- ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from https://www.researchgate.

- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from https://www.agilent.com/cs/library/technicaloverviews/public/5980-1193.pdf

- CymitQuimica. (n.d.). CAS 2415-09-0: 3-(1-hydroxyethyl)phenol. Retrieved from https://www.cymitquimica.com/cas/2415-09-0

Sources

- 1. medkoo.com [medkoo.com]

- 2. Octopamine Hydrochloride - LKT Labs [lktlabs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Norepinephrine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. CAS 55-27-6: (±)-Norepinephrine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 146812-68-2 [sigmaaldrich.com]

- 7. 3-(1-amino-2-hydroxyethyl)phenol hydrochloride 95% | CAS: 146812-68-2 | AChemBlock [achemblock.com]

- 8. 146812-68-2|3-(1-Amino-2-hydroxyethyl)phenol hydrochloride|BLD Pharm [bldpharm.com]

- 9. 3-(2-Aminoethyl)phenol hydrochloride | C8H12ClNO | CID 77001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 146812-68-2 [sigmaaldrich.com]

- 11. 146812-68-2 Cas No. | 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | Apollo [store.apolloscientific.co.uk]

- 12. dspace.ceu.es [dspace.ceu.es]

- 13. agilent.com [agilent.com]

- 14. selleckchem.com [selleckchem.com]

- 15. (S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 1391355-48-8 [sigmaaldrich.com]

3-(1-Amino-2-hydroxyethyl)phenol hydrochloride solubility in different solvents

An In-depth Technical Guide to the Solubility of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (CAS: 146812-68-2), a key pharmaceutical intermediate. The document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical discussions, practical experimental protocols, and a detailed analysis of the compound's solubility profile in various solvents. While specific experimental solubility data for this compound is not widely published, this guide presents an illustrative solubility profile based on its physicochemical properties and data from structurally similar molecules. This guide also includes detailed methodologies for determining solubility, enabling researchers to generate precise data for their specific applications.

Introduction

3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is a crucial building block in the synthesis of various pharmaceutical active ingredients. Its solubility in different solvent systems is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final drug products. A thorough understanding of its solubility profile is therefore paramount for efficient and scalable process development and for ensuring the quality and bioavailability of the resulting pharmaceuticals.

This guide delves into the core principles governing the solubility of this compound, exploring the interplay of its molecular structure, the physicochemical properties of various solvents, and the impact of environmental factors such as temperature and pH. By providing both theoretical insights and practical experimental guidance, this document aims to empower researchers to make informed decisions in their development endeavors.

Physicochemical Properties of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride

A comprehensive understanding of the physicochemical properties of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is fundamental to predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride

| Property | Value | Source |

| Chemical Name | 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | AChemBlock[1] |

| CAS Number | 146812-68-2 | AChemBlock[1] |

| Molecular Formula | C₈H₁₂ClNO₂ | AChemBlock[1] |

| Molecular Weight | 189.64 g/mol | AChemBlock[1] |

| Appearance | White to yellow solid | Sigma-Aldrich[2] |

| Melting Point | Not available | |

| pKa (Phenolic OH) | ~10 (estimated) | Pearson[3] |

| pKa (Ammonium) | ~9-10 (estimated) | |

| LogP (calculated) | -0.8 (for free base) | PubChem[4] |

Note: Some properties are for the free base or are estimated based on structurally similar compounds due to the limited availability of experimental data for the hydrochloride salt.

The presence of a phenolic hydroxyl group, a primary amine (as a hydrochloride salt), and a hydroxyl group on the ethyl side chain imparts a high degree of polarity to the molecule. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.

Theoretical Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG) of the system[5]. For dissolution to be spontaneous, ΔG must be negative. The overall process can be conceptually broken down into three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the crystalline solid (endothermic)[6].

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic)[6].

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules (exothermic)[6].

The interplay of these energy changes determines the overall enthalpy of solution (ΔH_soln). The entropy change (ΔS_soln), which generally favors dissolution due to increased randomness, also plays a crucial role[5].

Role of Intermolecular Forces

The "like dissolves like" principle is a fundamental concept in predicting solubility[7]. The solubility of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is dictated by the intermolecular forces it can form with solvent molecules.

-

Hydrogen Bonding: The phenolic hydroxyl, the ammonium, and the alcoholic hydroxyl groups are all capable of acting as hydrogen bond donors and acceptors. This is the primary driver of its solubility in protic solvents like water, methanol, and ethanol[8][9].

-

Ion-Dipole Interactions: As a hydrochloride salt, the compound exists as ions in solution. These ions can form strong ion-dipole interactions with polar solvent molecules.

-

Dipole-Dipole Interactions: The polar nature of the molecule allows for dipole-dipole interactions with polar aprotic solvents.

-

Van der Waals Forces: These weak forces are present in all interactions but are less significant for this polar molecule, particularly in polar solvents.

Effect of pH on Solubility

The solubility of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is highly dependent on the pH of the aqueous medium. The molecule has two ionizable groups: the phenolic hydroxyl group and the primary amine (present as an ammonium salt).

The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule. For the ammonium group, the equilibrium is:

R-NH₃⁺ ⇌ R-NH₂ + H⁺

At a pH below the pKa of the ammonium group, the ionized form (R-NH₃⁺) predominates, leading to higher aqueous solubility. As the pH increases above the pKa, the un-ionized, less soluble free base (R-NH₂) becomes more prevalent, potentially leading to precipitation.

Effect of Temperature on Solubility

The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln). For most solids, the dissolution process is endothermic (ΔH_soln > 0), meaning that solubility increases with increasing temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid and the solvent-solvent interactions[10]. However, this relationship must be determined experimentally for each solute-solvent system.

Experimental Determination of Equilibrium Solubility

The equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure, once equilibrium has been established. The shake-flask method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the USP[11][12].

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride.

Materials:

-

3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone, Dichloromethane, Hexane)

-

Calibrated analytical balance

-

Scintillation vials or suitable containers with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable technique for quantifying the concentration of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride.

Illustrative HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by the UV spectrum of the compound (typically around 275 nm for phenolic compounds).

-

Column Temperature: 30 °C

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Illustrative Solubility Profile

Table 2: Illustrative Solubility of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride in Various Solvents at 25 °C

| Solvent | Solvent Type | Polarity Index (P') | Illustrative Solubility (mg/mL) | Qualitative Solubility |

| Water | Polar Protic | 10.2 | > 200 | Very Soluble |

| Methanol | Polar Protic | 5.1 | 50 - 100 | Freely Soluble |

| Ethanol | Polar Protic | 4.3 | 25 - 50 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 | Very Soluble |

| Acetone | Polar Aprotic | 5.1 | 1 - 5 | Sparingly Soluble |

| Dichloromethane | Nonpolar | 3.1 | < 0.1 | Practically Insoluble |

| Hexane | Nonpolar | 0.1 | < 0.01 | Practically Insoluble |

Polarity Index values are from various sources[13]. Qualitative solubility terms are based on USP definitions.

Discussion of the Illustrative Solubility Profile

The illustrative data highlights the high polarity of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride.

-

High Solubility in Polar Protic Solvents: The exceptional solubility in water is attributed to the combined effects of strong hydrogen bonding with the hydroxyl and ammonium groups, and ion-dipole interactions with the charged ammonium and chloride ions[8][9]. The good solubility in methanol and ethanol follows this trend, with the decreasing polarity of the alcohol leading to a reduction in solubility.

-

High Solubility in Polar Aprotic Solvents: The very high solubility in DMSO, a highly polar aprotic solvent, is likely due to strong dipole-dipole interactions and its ability to act as a hydrogen bond acceptor[14]. The lower solubility in acetone, which is less polar than DMSO, is consistent with this trend.

-

Low Solubility in Nonpolar Solvents: The negligible solubility in nonpolar solvents like dichloromethane and hexane is expected. These solvents cannot form the strong intermolecular interactions (hydrogen bonds, ion-dipole) necessary to overcome the high lattice energy of the ionic solid[15].

Safety and Handling

Based on available safety data sheets, 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride should be handled with care.

-

Hazards: May be harmful if swallowed, and may cause skin, eye, and respiratory tract irritation[2].

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before handling this compound.

Conclusion

This technical guide provides a thorough examination of the solubility of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. While experimental data is scarce, the theoretical principles and the illustrative solubility profile presented herein offer valuable guidance for researchers. The provided experimental protocols for solubility determination will enable scientists to generate the precise data required for their specific applications in drug development and chemical synthesis. A comprehensive understanding of the solubility of this key intermediate is essential for optimizing processes and ensuring the quality and efficacy of the final pharmaceutical products.

References

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

-

Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... Retrieved from [Link]

-

Pearson. (n.d.). Solutions: Solubility and Intermolecular Forces: Videos & Practice Problems. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

NJIT. (n.d.). Solubility and Intermolecular Forces. Retrieved from [Link]

-

Chemistry For Everyone. (2023, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. [Link]

-

askIITians. (2023, August 18). How do hydrogen bonds affect solubility? Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-(1-Amino-2-hydroxyethyl)phenol. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Drugs.com. (2023, July 11). Metaraminol Bitartrate Injection: Package Insert / Prescribing Info. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

YouTube. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids [Video]. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

-

ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenols. Retrieved from [Link]

-

Dissolution Technologies. (2017, May). Technical Note: Solubility Measurements. Retrieved from [Link]

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of phenylephrine hydrochloride. Retrieved from [Link]

-

Fiveable. (n.d.). The Dissolution Process | Intro to Chemistry Class Notes. Retrieved from [Link]

-

University of Rochester. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

PubChem. (n.d.). Phenylephrine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Metaraminol Bitartrate. Retrieved from [Link]

-

PubChem. (n.d.). (+)-Phenylephrine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Enthalpy change of solution. Retrieved from [Link]

-

PubChem. (n.d.). Phenol. Retrieved from [Link]

-

Khan Academy. (n.d.). Free energy of dissolution [Video]. Retrieved from [Link]

-

Fiveable. (n.d.). Structure and properties of amines | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

-

Reddit. (2020, September 18). What is an amine? How do the pKas of Nitrogen bound protons differ? [Online forum post]. r/OrganicChemistry. Retrieved from [Link]

-

OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Drugs.com. (2023, March 25). Phenylephrine Complex: Package Insert / Prescribing Info. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX. Organic Chemistry Data. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 146812-68-2[3-(1-Amino-2-hydroxyethyl)phenol hydrochloride 97%]. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

ACS. (n.d.). Solvent Miscibility and Viscosity Chart. Retrieved from [Link]

Sources

- 1. chem.indiana.edu [chem.indiana.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 7. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 9. m.youtube.com [m.youtube.com]

- 10. fiveable.me [fiveable.me]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 13. Polarity Index [macro.lsu.edu]

- 14. chem.rochester.edu [chem.rochester.edu]

- 15. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

Stability and Degradation of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the stability and degradation pathways of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, a critical catecholamine neurotransmitter and pharmaceutical agent more commonly known as norepinephrine hydrochloride. Intended for researchers, scientists, and drug development professionals, this document delves into the chemical instabilities of norepinephrine, outlines robust methodologies for its stability assessment, and provides insights into the analytical techniques required for the separation and identification of its degradation products.

Introduction: The Chemical Nuances of Norepinephrine

Norepinephrine, as a catecholamine, possesses a molecular structure inherently susceptible to chemical transformation. The presence of the catechol moiety—a benzene ring with two adjacent hydroxyl groups—renders the molecule highly prone to oxidation. Furthermore, the chiral center at the benzylic carbon introduces the potential for racemization, which can significantly impact its pharmacological activity. Understanding the degradation pathways of norepinephrine is paramount for the development of stable pharmaceutical formulations, ensuring patient safety and therapeutic efficacy.

Injectable solutions of norepinephrine are particularly vulnerable to degradation, which is primarily driven by oxidation of the catechol group.[1][2] Factors such as pH, exposure to light, temperature, and the presence of metal ions can significantly influence the rate and nature of degradation.[3][4] This guide will explore these factors in detail and provide a framework for conducting comprehensive stability studies in line with international regulatory standards.

Primary Degradation Pathways

The degradation of norepinephrine hydrochloride is a multifaceted process involving several key chemical reactions. A thorough understanding of these pathways is essential for developing effective stabilization strategies.

Oxidative Degradation

Oxidation is the principal degradation pathway for norepinephrine.[2] The process is initiated by the oxidation of the catechol moiety to form a transient and highly reactive o-quinone intermediate.[5][6] This intermediate can then undergo a series of reactions, leading to a variety of degradation products.

The oxidation can be triggered by atmospheric oxygen (auto-oxidation), metal ions, or exposure to oxidizing agents.[4][5] The initial oxidation product, norepinephrine-o-quinone, is a pivotal intermediate that can follow two main degradation routes: intramolecular cyclization and side-chain fission.

-

Intramolecular Cyclization: The amino group of the side chain can attack the o-quinone ring, leading to the formation of leucoaminochrome. Subsequent oxidation of leucoaminochrome yields noradrenochrome, a reddish-colored product. Further rearrangement and polymerization can lead to the formation of melanin-like pigments, which are observed as a darkening of norepinephrine solutions.[5][7]

-

Side-Chain Fission (Chain Breakdown): The o-quinone intermediate can also undergo cleavage of the ethylamine side chain, resulting in a number of smaller molecules.[5] Studies have identified several chain breakdown products, including:

-

3,4-dihydroxybenzaldehyde

-

3,4-dihydroxybenzoic acid

-

3,4-dihydroxymandelic acid

-

3,4-dihydroxyphenylglyoxylic acid[5]

-

The partitioning between these two pathways is influenced by factors such as the concentration of norepinephrine and the nature of the oxidizing agent.[5]

Figure 1: Simplified schematic of the major oxidative degradation pathways of norepinephrine.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can accelerate the degradation of norepinephrine.[8][9] The photochemical decomposition of catecholamines often involves the formation of aminochromes as major degradation products.[1] UV irradiation at neutral pH leads to oxidation and polymerization, although at a slower rate than observed with other catecholamines like adrenaline.[8] At alkaline pH, light exposure significantly increases the formation of melanin-like substances.[8] Therefore, protection from light is a critical consideration for the storage and handling of norepinephrine solutions.[10]

Racemization

Norepinephrine possesses a chiral center, and the pharmacologically active enantiomer is the (R)-(-)-isomer. Racemization, the conversion of one enantiomer into a mixture of both, can occur under certain conditions, leading to a loss of potency. The racemization of L-noradrenaline (the active form) is catalyzed by hydronium ions and is influenced by the ionic strength and polarity of the medium.[11] Studies have shown that racemization can be more pronounced at lower pH values.[12][13]

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is an essential component of drug development and is mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[14] These studies involve subjecting the drug substance to conditions more severe than those encountered during routine storage to accelerate degradation and identify potential degradation products.[9][15] This information is crucial for developing and validating stability-indicating analytical methods.

A typical forced degradation study for norepinephrine hydrochloride would involve exposure to the following stress conditions:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 1 M HCl) at elevated temperatures (e.g., 90°C).[9]

-

Basic Hydrolysis: Treatment with a strong base (e.g., 1 M NaOH) at elevated temperatures (e.g., 90°C).[9]

-

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).[9]

-

Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 70°C).[9]

-

Photolytic Degradation: Exposure of a solution of the drug substance to UV light.[9]

Figure 2: General workflow for conducting forced degradation studies on norepinephrine hydrochloride.

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Typical Reagents and Conditions | Major Degradation Pathways Investigated | Potential Degradation Products |

| Acidic Hydrolysis | 1 M HCl, 90°C, 1 hour[9] | Hydrolysis, Racemization | Isomers, Hydrolytic products |

| Basic Hydrolysis | 1 M NaOH, 90°C, 1 hour[9] | Hydrolysis, Oxidation, Racemization | Oxidation products (quinones), Isomers |

| Oxidative Degradation | 3-30% H₂O₂, ambient temperature[9] | Oxidation | Noradrenochrome, Chain fission products |

| Thermal Degradation | 70°C, 3 days (solid state)[9] | Thermolysis | Various thermal degradants |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm)[9] | Photolysis, Photo-oxidation | Aminochromes, Polymeric products |

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is a prerequisite for accurate stability testing.[16] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of norepinephrine and its degradation products due to its high resolution, sensitivity, and specificity.[2][15]

Development of a Stability-Indicating HPLC Method

The primary goal of a stability-indicating HPLC method is to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[14] Key considerations for method development include:

-

Column Chemistry: Reversed-phase columns, such as C18, are commonly used.[2]

-

Mobile Phase: A mixture of an aqueous buffer (to control pH) and an organic modifier (e.g., methanol or acetonitrile) is typically employed. Ion-pairing agents like sodium 1-octanesulfonate can be added to improve the retention and peak shape of the polar norepinephrine molecule.[2]

-

Detection: UV detection is the most common method, with wavelengths around 199 nm or 279 nm being suitable for norepinephrine.[9]

-

Gradient Elution: A gradient elution program may be necessary to achieve adequate separation of all components within a reasonable run time.

Method Validation

Once developed, the analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[17][18] The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the API from its degradation products generated during forced degradation studies.[16]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Example of HPLC Method Parameters for Norepinephrine Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm[19] |

| Mobile Phase | Acetonitrile: Methanol: Phosphate buffer pH 3.0 (20:30:50)[19] |

| Flow Rate | 1.5 mL/min[2] |

| Detection Wavelength | 199 nm[2] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Formulation and Storage Considerations for Enhanced Stability

The inherent instability of norepinephrine necessitates careful consideration of formulation and storage strategies to minimize degradation.

Impact of pH

The pH of a solution is a critical determinant of catecholamine stability.[3] Norepinephrine is most stable in acidic conditions (pH 3.6 to 6).[3] As the pH becomes more alkaline, the rate of oxidation increases significantly.[7] Therefore, parenteral formulations of norepinephrine are typically buffered to a pH in the acidic range.

Role of Antioxidants

Antioxidants are often included in norepinephrine formulations to inhibit oxidative degradation. Sodium metabisulfite has been a commonly used antioxidant.[20] However, concerns about its potential for adverse reactions have led to the development of formulations without sulfites.[20][21] In some cases, the inclusion of certain antioxidants like ascorbic acid has been found to decrease stability.[12] Chelating agents such as edetate disodium (EDTA) can also be used to sequester metal ions that can catalyze oxidation.[13] Interestingly, studies have shown that norepinephrine solutions can be stable for extended periods without antioxidants when packaged under an inert atmosphere (e.g., nitrogen) and protected from light.[20][21]

Storage Conditions

To ensure the stability of norepinephrine hydrochloride, the following storage conditions are recommended:

-

Protection from Light: Norepinephrine solutions should be stored in light-resistant containers.[3][10]

-

Temperature Control: Storage at controlled room temperature or under refrigeration is generally advised.[3][22] Lower temperatures generally slow down the rate of degradation.

-

Inert Atmosphere: For parenteral products, overlaying the solution with an inert gas like nitrogen can help to minimize oxidation.[20]

Conclusion

The stability of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is a complex interplay of its inherent chemical properties and various external factors. A thorough understanding of its primary degradation pathways—oxidation, photodegradation, and racemization—is fundamental for the development of stable and effective pharmaceutical products. The implementation of rigorous forced degradation studies, coupled with the development and validation of robust stability-indicating analytical methods, provides the necessary framework for ensuring the quality, safety, and efficacy of norepinephrine formulations. By carefully controlling factors such as pH, exposure to light, and the presence of oxygen, and through judicious formulation design, the stability of this critical medication can be effectively managed.

References

-

Manini, P., d'Ischia, M., & Prota, G. (2007). Oxidation chemistry of norepinephrine: partitioning of the O-quinone between competing cyclization and chain breakdown pathways and their roles in melanin formation. Chemical research in toxicology, 20(10), 1549–1555. [Link]

-

De Mol, N. J., Beijersbergen van Henegouwen, G. M., & Gerritsma, K. W. (1979). Photochemical decomposition of catecholamines. II. The extent of aminochrome formation from adrenaline, isoprenaline and noradrenaline induced by ultraviolet light. Photochemistry and photobiology, 29(3), 479–482. [Link]

- Wester, K. (1973). The chemical transformation of the catecholamines induced by U. V. irradiation. Acta Pharmaceutica Suecica, 10(4), 247-254.

- American Society of Health-System Pharmacists. (2022). Norepinephrine Bitartrate.

-

Donnelly, R. F. (2012). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. The Canadian journal of hospital pharmacy, 65(3), 195–199. [Link]

-

Beld, K. H. M., et al. (2020). Prefilled Cyclic Olefin Sterilized Syringes of Norepinephrine Injection Solution Do Not Need to Be Stabilized by Antioxidants. AAPS PharmSciTech, 21(7), 247. [Link]

-

Beld, K. H. M., et al. (2020). Prefilled Cyclic Olefin Sterilized Syringes of Norepinephrine Injection Solution Do Not Need to Be Stabilized by Antioxidants. ResearchGate. [Link]

- Kaushal, G., Sayre, B. E., & Prettyman, T. (2012). Stability-indicating HPLC method for the determination of the stability of extemporaneously prepared norepinephrine parenteral solutions. International Journal of Pharmaceutical Compounding, 16(5), 434-438.

- Yahya, S. (2019). The stability of Noradrenaline in physiological saline solutions.

-

Manini, P., d'Ischia, M., & Prota, G. (2007). Oxidation Chemistry of Norepinephrine: Partitioning of the O-Quinone between Competing Cyclization and Chain Breakdown Pathways and Their Roles in Melanin Formation. ACS Publications. [Link]

- Manini, P., d'Ischia, M., & Prota, G. (2007). Oxidation Chemistry of Norepinephrine: Partitioning of the O -Quinone between Competing Cyclization and Chain Breakdown Pathways and Their Roles in Melanin Formation.

-

Kirschbaum, J. (1975). On the racemization of L-noradrenaline bitartrate. Die Pharmazie, 30(4), 216-217. [Link]

- Chapuis, C., et al. (2021). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. European Journal of Hospital Pharmacy, 28(e1), e77-e83.

- Mayer, G., & inventor; Fresenius Kabi USA, LLC, assignee. (2018). Norepinephrine compositions and methods therefor.

- Mayer, G., & inventor; Fresenius Kabi USA, LLC, assignee. (2018). Norepinephrine compositions and methods therefor.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439260, Norepinephrine. Retrieved from [Link]

-

de Abreu, L. C. L., et al. (2020). Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability‐Indicating HPLC Method and In Silico Toxicity evaluation. ResearchGate. [Link]

-

de Abreu, L. C. L., et al. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical chromatography : BMC, 34(7), e4832. [Link]

-

Nahas, G. G., & Poyart, C. (1967). Effect of arterial pH alterations on metabolic activity of norepinephrine. American journal of physiology. Legacy content, 212(4), 765–772. [Link]

- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

-

Bindoli, A., Fukuto, J. M., & Forman, H. J. (1992). Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine. Archives of biochemistry and biophysics, 298(1), 213–221. [Link]

-

National Center for Biotechnology Information. (n.d.). noradrenaline and adrenaline degradation | Pathway. Retrieved from [Link]

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).

- de Abreu, L. C. L., et al. (2020). 2020 - Forced Degradation Studies of Epinephrine and Norepinephrine. Scribd.

- Wang, S., et al. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters.

- de Abreu, L. C. L., et al. (2020).

- HMR Labs. (2024, April 8).

- Human Metabolome Database. (2005, November 16). Showing metabocard for Norepinephrine (HMDB0000216).

-

Kamal, S., & Lappin, S. L. (2023). Biochemistry, Catecholamine Degradation. In StatPearls. StatPearls Publishing. [Link]

- Kamal, S., & Lappin, S. L. (2023).

- Wikipedia. (n.d.).

- Gold, S. J., & Riphagen, S. (2024). Physiology, Catecholamines. In StatPearls.

-

Lai, F. M., Udenfriend, S., & Spector, S. (1975). Presence of norepinephrine and related enzymes in isolated brain microvessels. Proceedings of the National Academy of Sciences of the United States of America, 72(11), 4622–4625. [Link]

- Farr, C. X., & M. (2023). Physiology, Noradrenergic Synapse. In StatPearls.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.ashp.org [publications.ashp.org]

- 4. researchgate.net [researchgate.net]

- 5. Oxidation chemistry of norepinephrine: partitioning of the O-quinone between competing cyclization and chain breakdown pathways and their roles in melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the racemization of L-noradrenaline bitartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CA3051467A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]

- 13. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. database.ich.org [database.ich.org]

- 18. hmrlabs.com [hmrlabs.com]

- 19. researchgate.net [researchgate.net]